

Physicochemical Profiling of 3-Hydroxypyridine-4-carbohydrazide: A Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxypyridine-4-carbohydrazide

Cat. No.: B1632766

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Executive Summary & Chemical Identity[1][2]

3-Hydroxypyridine-4-carbohydrazide represents a critical pharmacophore in medicinal chemistry, bridging the antitubercular activity of isoniazid with the metal-chelating properties of 3-hydroxypyridin-4-ones.[1][2][3] As a derivative of isonicotinic acid hydrazide (isoniazid), the introduction of a hydroxyl group at the 3-position significantly alters its electronic landscape, solubility profile, and coordination chemistry.

This compound serves as a versatile intermediate for the synthesis of hydrazones (Schiff bases) with potent antimicrobial, antifungal, and anticancer activities. Its ability to act as a bidentate ligand makes it a valuable scaffold for designing metallodrugs and sequestering agents for iron (Fe^{3+}), copper (Cu^{2+}), and aluminum (Al^{3+}).

Table 1: Core Chemical Identity

Property	Value
IUPAC Name	3-Hydroxypyridine-4-carbohydrazide
Common Name	3-Hydroxyisoniazid
CAS Number	Not widely indexed as a discrete commercial entity; often synthesized in situ
Molecular Formula	C ₆ H ₇ N ₃ O ₂
Molecular Weight	153.14 g/mol
SMILES	<chem>Oc1c(C(=O)NN)ccnc1</chem>
InChI Key	Derived from structure

Molecular Architecture & Electronic State

The physicochemical behavior of **3-hydroxypyridine-4-carbohydrazide** is governed by three interacting functional groups: the pyridine ring nitrogen, the 3-hydroxyl group, and the 4-carbohydrazide moiety.^[2]

Tautomerism and Intramolecular Bonding

Unlike simple pyridines, this molecule exhibits complex tautomeric equilibria.^{[1][3]} The proximity of the 3-hydroxyl group to the 4-carbonyl oxygen facilitates a strong intramolecular hydrogen bond (O-H^[2]...O=C). This interaction:

- Stabilizes the planar conformation, reducing the rotational freedom of the hydrazide group.^[1]
- Increases Lipophilicity (LogP): By "masking" the polar hydroxyl and carbonyl groups, the molecule becomes more lipophilic than predicted by simple fragment contribution methods.
- Modulates Acidity: The intramolecular H-bond increases the acidity of the 3-OH proton (lowering pKa) by stabilizing the resulting phenolate anion.^{[1][2][3]}

Ionization Constants (pKa)

The molecule possesses three ionizable centers with distinct pKa values essential for formulation and bioavailability:

- **Pyridine Nitrogen (Py-N):** Protonation occurs at low pH (pKa \approx 3.0–3.5).[1][2][3] The electron-withdrawing effect of the hydrazide group lowers the basicity compared to unsubstituted pyridine (pKa 5.2).[1][2][3]
- **3-Hydroxyl Group (3-OH):** Deprotonation occurs at basic pH (pKa \approx 8.5–9.0).[1][2][3] This is the primary site for metal chelation.[1][2][3]
- **Hydrazide Nitrogen (-NH-NH₂):** The terminal amino group is weakly basic, while the amide-like -NH- is weakly acidic (pKa $>$ 12), typically deprotonating only in strongly alkaline conditions.[1][2]

Physicochemical Properties[1][2][3][5][6][7][8][9][10]

Solubility Profile

- **Water:** Highly soluble due to the capacity for multiple hydrogen bond donors (NH, OH) and acceptors (N, O).
- **Alcohols (Methanol/Ethanol):** Moderately soluble; solubility increases with temperature.[1][3]
- **Non-polar Solvents (Hexane, Ether):** Sparingly soluble to insoluble.[3]
- **pH Dependence:** Solubility is lowest at the isoelectric point (zwitterionic form) and increases significantly in acidic (protonation of Py-N) or basic (deprotonation of 3-OH) media.[1][2][3]

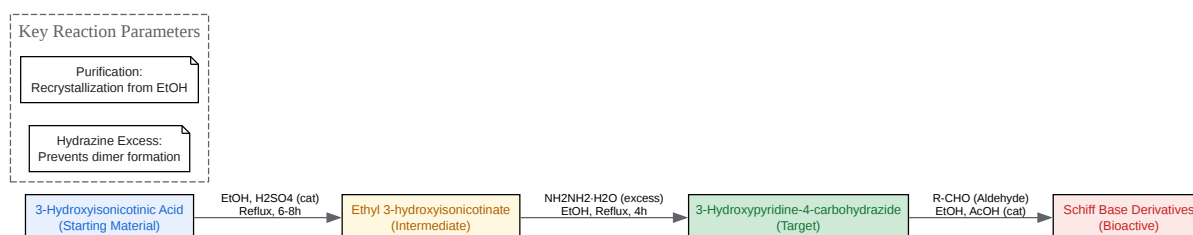
Thermal Properties[1][2][3]

- **Melting Point:** High melting solid, typically $>200^{\circ}\text{C}$ (with decomposition). This high thermal stability is characteristic of hydrazides stabilized by intermolecular hydrogen bonding networks in the crystal lattice.[1][3]
- **Stability:** The hydrazide group is susceptible to hydrolysis in strong acid/base at elevated temperatures, converting back to 3-hydroxyisonicotinic acid.[1][2][3] It is also sensitive to oxidation (e.g., by Fe^{3+}), which can convert the hydrazide to a carboxylic acid or diimide species.

Synthesis & Experimental Protocols

The synthesis of **3-hydroxypyridine-4-carbohydrazide** is typically achieved via the hydrazinolysis of 3-hydroxyisonicotinic acid esters.[1][2][3]

Synthetic Pathway (Graphviz Visualization)



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Figure 1: Synthetic route from 3-hydroxyisonicotinic acid to the target hydrazide and its downstream Schiff base derivatives.

Detailed Protocol: Hydrazinolysis

- Esterification: Dissolve 3-hydroxyisonicotinic acid (10 mmol) in absolute ethanol (50 mL). Add concentrated H₂SO₄ (0.5 mL) and reflux for 8 hours. Neutralize with NaHCO₃, extract with ethyl acetate, and concentrate to yield the ethyl ester.
- Hydrazide Formation: Dissolve the ethyl ester (5 mmol) in ethanol (20 mL). Add hydrazine hydrate (80%, 15 mmol) dropwise.
- Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (System: CHCl₃:MeOH 9:1).[1][3]
- Workup: Cool the reaction mixture to 0°C. The product typically precipitates as a solid. Filter, wash with cold ethanol, and recrystallize from ethanol/water to obtain pure **3-hydroxypyridine-4-carbohydrazide**. [2]

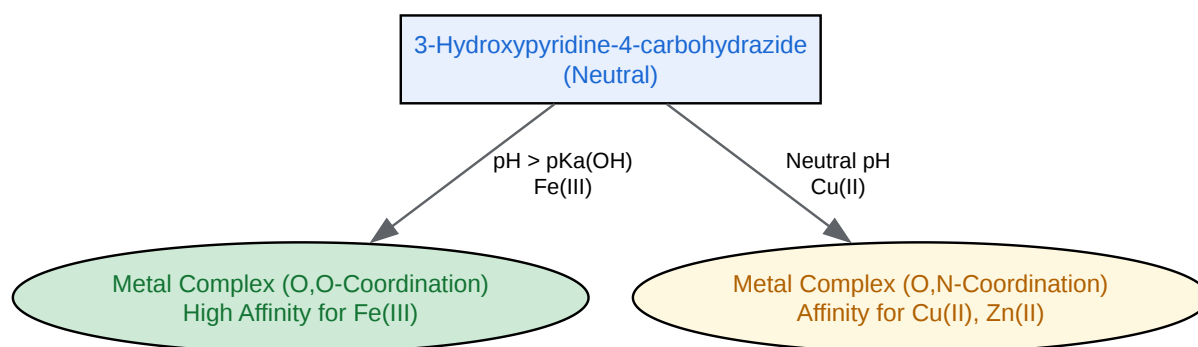
Reactivity & Applications

Metal Chelation Mechanism

The defining feature of this molecule is its ability to form stable 5-membered chelate rings with hard metal ions (Fe^{3+} , Al^{3+}).^{[1][2]}

- Mode A (Neutral/Acidic): Coordination via the carbonyl oxygen and the hydrazide nitrogen.^{[1][3]}
- Mode B (Basic): Deprotonation of the 3-OH group allows for coordination via the 3-phenolate oxygen and the 4-carbonyl oxygen.^{[1][2][3]} This (O,O) donor set is highly specific for Fe^{3+} , mimicking the coordination environment of siderophores (bacterial iron chelators).

Chelation Pathway (Graphviz Visualization)



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Figure 2: Divergent chelation modes based on pH and metal ion hardness.

Schiff Base Formation

Reaction with aromatic aldehydes yields hydrazones (e.g., *N'*-(benzylidene)-**3-hydroxypyridine-4-carbohydrazide**).^{[2][3]} These derivatives often exhibit enhanced lipophilicity and biological activity compared to the parent hydrazide, making them prime candidates for antimicrobial screening.^{[1][3]}

References

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